
N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide is a compound with a unique structure that includes a thiolane ring and a cyclopentene carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature. This reaction is promoted by triethylamine and results in good yields with high diastereoselectivity . Another method involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with NaBH4, followed by bromination and epoxidation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
化学反应分析
Types of Reactions
N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carboxamides, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound’s unique structure makes it valuable for developing new materials and catalysts.
作用机制
The mechanism of action of N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide involves its interaction with molecular targets such as enzymes. For example, as a glycosidase inhibitor, it mimics the substrate or transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s activity . This inhibition can affect various biochemical pathways, making it useful for studying metabolic disorders and developing therapeutic agents.
相似化合物的比较
Similar Compounds
Cyclopent-3-ene-1-carboxamide derivatives: These compounds share the cyclopentene carboxamide structure but lack the thiolane ring.
2-oxabicyclo[2.2.1]heptane derivatives: These compounds have a similar bicyclic structure but differ in the ring composition and functional groups.
Uniqueness
N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide is unique due to the presence of both the thiolane ring and the cyclopentene carboxamide group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-9(7-3-1-2-4-7)11-8-5-6-14-10(8)13/h1-2,7-8H,3-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTNMQXQIWUSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B2578094.png)
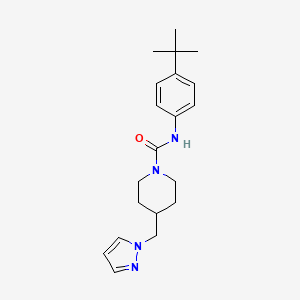
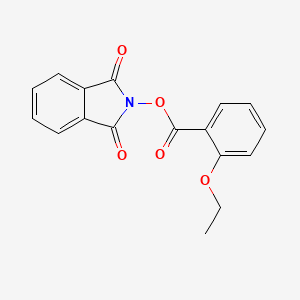
![7-cyclohexyl-1,3-dimethyl-5-[(2-oxopropyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2578098.png)
![N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578100.png)
![6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B2578102.png)
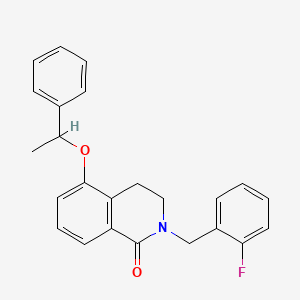
![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2578106.png)
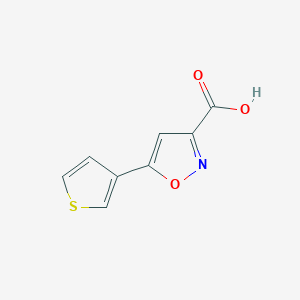
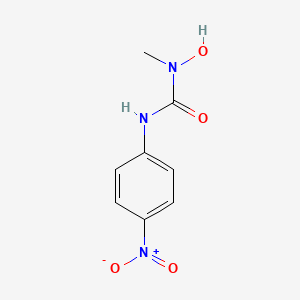

![3-(3-bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2578112.png)
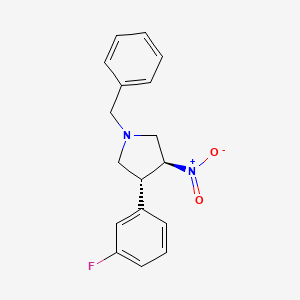
![N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2578114.png)
